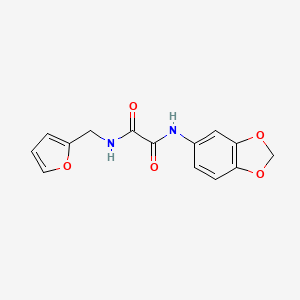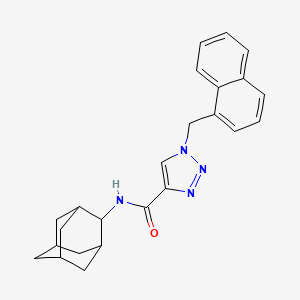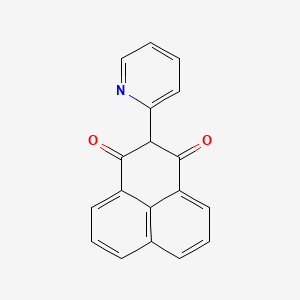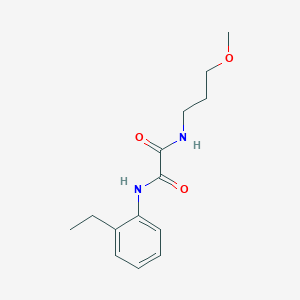![molecular formula C24H23ClN4O3 B5124774 N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BCPNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BCPNA is a derivative of piperazine and aniline, and it has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have potential applications in various areas of scientific research. One of the major areas of research is in the field of cancer treatment. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research where N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has shown promise is in the treatment of neurological disorders. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline involves its interaction with various biological targets in the body. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune system and regulate the levels of various hormones in the body.
Advantages and Limitations for Lab Experiments
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline. One area of research is to further investigate its potential applications in cancer treatment and neuroprotection. Another area of research is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis method of N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline involves a series of chemical reactions that start with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 5-nitro-2-aminobenzyl alcohol in the presence of a catalyst to obtain N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline. The reaction scheme is shown below:
properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-8-6-19(7-9-20)24(30)28-14-12-27(13-15-28)21-10-11-23(29(31)32)22(16-21)26-17-18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRIEXJIKQIADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)

![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)

![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)
